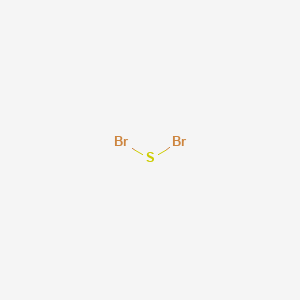
Sulfur dibromide
Übersicht
Beschreibung
Sulfur dibromide is a chemical compound with the formula SBr₂. It is a toxic gas that readily decomposes into dithis compound and elemental bromine. In analogy to sulfur dichloride, this compound hydrolyzes in water to give hydrogen bromide, sulfur dioxide, and elemental sulfur .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sulfur dibromide can be prepared by reacting sulfur dichloride with hydrogen bromide. due to its rapid decomposition, it cannot be isolated at standard conditions. Instead, the more stable dithis compound is obtained .
Industrial Production Methods: There are no significant industrial production methods for this compound due to its instability and rapid decomposition. The compound is typically prepared in small quantities for laboratory use.
Types of Reactions:
Hydrolysis: this compound hydrolyzes in water to produce hydrogen bromide, sulfur dioxide, and elemental sulfur.
Decomposition: It readily decomposes into dithis compound and elemental bromine.
Common Reagents and Conditions:
Hydrolysis: Water is the reagent used in the hydrolysis reaction.
Decomposition: This occurs naturally due to the instability of this compound.
Major Products:
Hydrolysis: Hydrogen bromide, sulfur dioxide, and elemental sulfur.
Decomposition: Dithis compound and elemental bromine.
Wissenschaftliche Forschungsanwendungen
Sulfur dibromide is primarily used in research settings due to its instability. It is studied for its reactivity and decomposition properties. The compound’s behavior in hydrolysis and decomposition reactions provides insights into the chemistry of sulfur and bromine compounds. Additionally, this compound is used as a precursor for synthesizing other sulfur-bromine compounds .
Wirkmechanismus
Sulfur dibromide exerts its effects through hydrolysis and decomposition. In hydrolysis, water molecules attack the this compound, breaking it down into hydrogen bromide, sulfur dioxide, and elemental sulfur. In decomposition, the compound breaks down into dithis compound and elemental bromine due to its inherent instability .
Vergleich Mit ähnlichen Verbindungen
Disulfur dibromide (S₂Br₂): A more stable compound compared to this compound.
Sulfur dichloride (SCl₂): Similar in reactivity and hydrolysis behavior to this compound.
Sulfur difluoride (SF₂): Another sulfur halide with different reactivity and stability properties.
Uniqueness: this compound is unique due to its rapid decomposition and the specific products formed during hydrolysis and decomposition. Its instability makes it a compound of interest for studying the reactivity of sulfur and bromine compounds .
Eigenschaften
IUPAC Name |
bromo thiohypobromite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Br2S/c1-3-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWVVIRTHDRMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Sulfur dibromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sulfur_dibromide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162316 | |
| Record name | Sulfur dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14312-20-0 | |
| Record name | Sulfur bromide (SBr2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14312-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014312200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfur dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















